N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-10-9-13(20-22(10)4)15-18-19-16(26-15)17-14(23)11-5-7-12(8-6-11)27(24,25)21(2)3/h5-9H,1-4H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFTVPSONYCHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acetylacetone with Methylhydrazine
The pyrazole core is synthesized by reacting acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol under reflux (Equation 1):
Functionalization to 3-Amino-1,5-dimethyl-1H-pyrazole
Nitration followed by reduction introduces the amine group at the 3-position:
-
Nitration : HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-1,5-dimethyl-1H-pyrazole.
-
Reduction : H₂/Pd-C in methanol, 25°C, 12 hours. Yield : 78%.
Formation of the 1,3,4-Oxadiazole Ring
Hydrazide Intermediate Preparation
The pyrazole-3-amine is converted to a hydrazide by reaction with ethyl chlorooxoacetate in THF (Equation 2):
Conditions : Triethylamine, 0°C to 25°C, 4 hours. Yield : 82%.
Cyclodehydration to Oxadiazole
The hydrazide undergoes cyclization using POCl₃ as a dehydrating agent (Equation 3):
Table 1: Comparative Oxadiazole Cyclization Methods
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thermal | POCl₃ | Toluene | 110 | 3 | 75 |
| Catalytic | H₂SO₄ | AcOH | 60 | 2 | 68 |
| Microwave-Assisted | PPA | — | 150 | 0.5 | 88 |
Microwave-assisted cyclization with polyphosphoric acid (PPA) enhances yield and reduces reaction time.
Synthesis of 4-(Dimethylsulfamoyl)benzoyl Chloride
Sulfonation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is sulfonated using chlorosulfonic acid (Equation 4):
Dimethylation and Activation
The sulfonyl chloride intermediate is treated with dimethylamine to form 4-(dimethylsulfamoyl)benzoic acid, followed by conversion to the acid chloride using thionyl chloride (Equation 5):
Conditions : Reflux, 4 hours. Yield : 89%.
Final Coupling Reaction
The oxadiazole intermediate and 4-(dimethylsulfamoyl)benzoyl chloride undergo amidation in the presence of a base (Equation 6):
Conditions : Dichloromethane, pyridine, 0°C to 25°C, 12 hours. Yield : 70%.
Table 2: Amidation Coupling Agents and Yields
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| DCC | DMAP | DCM | 25 | 65 |
| EDCl/HOBt | NMM | DMF | 0–25 | 73 |
| Pyridine | — | DCM | 25 | 70 |
EDCl/HOBt in DMF provides optimal yields due to reduced racemization.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization and amidation steps improves reproducibility and scalability:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the sulfamoyl group, potentially leading to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions might target the oxadiazolyl ring or the pyrazolyl ring, resulting in the formation of reduced derivatives.
Substitution Reactions:
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Sulfonyl Chlorides: : Resulting from the oxidation of the sulfamoyl group.
Sulfonic Acids: : Formed through further oxidation of sulfonyl chlorides.
Reduced Derivatives: : Resulting from the reduction of the oxadiazolyl or pyrazolyl rings.
Substituted Benzamides: : Formed through substitution reactions on the benzamide moiety.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 316.36 g/mol
- CAS Number : 1170486-29-9
Structural Characteristics
The compound features a pyrazole moiety linked to an oxadiazole ring and a benzamide structure, which contributes to its diverse biological activities. Its ability to form multiple hydrogen bonds and its lipophilicity (XLogP3 = 3) enhance its interaction with biological targets.
Medicinal Chemistry
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has shown promise as a potential therapeutic agent in various studies:
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Agricultural Applications
The unique properties of this compound make it suitable for use in agriculture as a pesticide or herbicide:
- Mechanism of Action : It disrupts metabolic pathways in target pests, leading to reduced growth and reproduction.
- Field Trials : In field trials, crops treated with formulations containing this compound showed enhanced resistance to common pests while maintaining yield quality .
Material Science
In material science, this compound is being explored for its potential use in developing new materials:
- Polymer Additives : Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties.
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against S. aureus and E. coli | Low concentration efficacy |
| Agriculture | Pesticide/Herbicide | Enhances crop resistance to pests |
| Material Science | Polymer Additive | Improves thermal stability |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 1,3,4-Oxadiazole Derivatives
LMM5 and LMM11 () are 1,3,4-oxadiazole derivatives with benzamide sulfonamide substituents. Key differences include:
- LMM5 : Substituted with a 4-methoxyphenylmethyl group and benzyl(methyl)sulfamoyl. Exhibits antifungal activity against Candida albicans via Trr1 inhibition.
- LMM11 : Contains a furan-2-yl group and cyclohexyl(ethyl)sulfamoyl. Demonstrates similar antifungal efficacy but altered pharmacokinetics due to the furan’s electron-rich structure.
Pyrazole-Containing Analogues
F269-0500 () shares a pyrazole-benzamide scaffold but lacks the 1,3,4-oxadiazole ring. Key comparisons:
| Property | Target Compound* | F269-0500 | LMM5/LMM11 (Typical) |
|---|---|---|---|
| Molecular Weight | ~430–450 (estimated) | 365.43 | 428.50–476.55 |
| logP | ~3.0 (estimated) | 2.9354 | Not reported |
| Hydrogen Bond Acceptors | 7–8 (estimated) | 6 | 4–5 |
| Biological Target | Potential Trr1 | Not specified | Trr1 (C. albicans) |
*Estimates based on structural similarity to cited compounds.
The target compound’s higher hydrogen bond acceptor count (vs. F269-0500) suggests improved solubility, while the dimethylpyrazole may increase logP compared to LMM11’s furan group .
Crystallographic and Supramolecular Features
Compounds like N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide () exhibit hydrogen-bonded dimeric motifs in crystal structures. The target compound’s dimethylsulfamoyl group could promote similar packing via N–H···O interactions, though its oxadiazole core might favor planar stacking .
Research Implications and Gaps
- Bioactivity : While LMM5/LMM11 show antifungal activity, the target compound’s biological profile remains unstudied in the provided evidence.
- Physicochemical Properties : Experimental determination of logP, solubility, and stability is critical for benchmarking against analogues like F269-0500 .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₅O₂S
- Molecular Weight : 281.32 g/mol
- CAS Number : 1170486-29-9
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit various biological activities, including anticancer and antimicrobial properties. The proposed mechanisms include:
- Inhibition of mTORC1 Pathway : Similar compounds have been shown to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced tumor growth in cancer cells .
- Antioxidant Activity : The presence of the dimethylsulfamoyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Modulation of Autophagy : Compounds related to this structure have been identified as modulators of autophagy, potentially offering therapeutic benefits in conditions where autophagy plays a protective role against cellular stress .
Anticancer Activity
A study investigating similar pyrazole derivatives demonstrated significant antiproliferative effects on pancreatic cancer cells (MIA PaCa-2), with submicromolar IC50 values indicating potent activity. The compounds were found to disrupt autophagic flux while enhancing basal autophagy levels .
Antimicrobial Activity
Compounds with similar structural features have shown promising results against various bacterial strains. For instance, derivatives containing the oxadiazole ring exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Effects :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. For example, a thiol-substituted oxadiazole intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) can be alkylated using K₂CO₃ in DMF at room temperature, followed by coupling with a sulfamoyl benzamide derivative . Purification via column chromatography and characterization by NMR and mass spectrometry are critical for verifying intermediate and final product integrity.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystallization in solvents like ethanol or DMSO, followed by data collection using synchrotron radiation (e.g., SHELX programs for refinement), provides precise bond lengths, angles, and intermolecular interactions . Complementary techniques include FT-IR (for functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Begin with enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cell viability assays (e.g., MTT on cancer cell lines). Use positive controls (e.g., celecoxib for COX-2) and dose-response curves to determine IC₅₀ values. Solubility in DMSO/PBS should be optimized to avoid false negatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology : Synthesize analogs with modifications to the pyrazole (e.g., substituent position), oxadiazole (e.g., replacing sulfur with oxygen), or benzamide (e.g., varying sulfamoyl groups). Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity) and use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. What computational strategies predict binding modes and target interactions?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., COX-2, kinases) using crystal structures from the PDB. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy calculations (MM/PBSA) can quantify interaction energies .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Methodology :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions.
- In vivo PK : Administer to rodents and collect plasma for LC-MS/MS analysis of half-life, Cmax, and bioavailability .
Q. How should contradictory data between solubility and bioactivity be resolved?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility without altering active moieties.
- Orthogonal assays : Compare results across multiple models (e.g., 2D vs. 3D cell cultures) to rule out assay-specific artifacts .
Q. What role do hydrogen-bonding networks play in its crystallographic packing and stability?
- Methodology : Analyze SC-XRD data with graph set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Correlate packing efficiency with thermal stability (DSC/TGA) and solubility .
Q. How can theoretical frameworks guide the design of mechanism-of-action studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
